molecular formula C26H27N3O6S3 B2780014 Diethyl 3-methyl-5-(2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)thiophene-2,4-dicarboxylate CAS No. 850915-28-5

Diethyl 3-methyl-5-(2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)thiophene-2,4-dicarboxylate

Cat. No.: B2780014
CAS No.: 850915-28-5
M. Wt: 573.7
InChI Key: YBSJGTUAIZHHEG-UHFFFAOYSA-N
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Description

Diethyl 3-methyl-5-(2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)thiophene-2,4-dicarboxylate is a useful research compound. Its molecular formula is C26H27N3O6S3 and its molecular weight is 573.7. The purity is usually 95%.
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Biological Activity

Diethyl 3-methyl-5-(2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)thiophene-2,4-dicarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.

Chemical Structure and Synthesis

The compound belongs to a class of derivatives characterized by the presence of thiophene and thieno[3,2-d]pyrimidine moieties. These structures are known for their diverse biological activities. The synthesis typically involves multi-step reactions including condensation and cyclization processes that yield the desired thiophene derivative.

Anticancer Activity

Recent studies have indicated that compounds containing similar structural motifs exhibit significant anticancer properties. For instance, derivatives of thieno[3,2-d]pyrimidines have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that certain thieno[3,2-d]pyrimidine derivatives had IC50 values in the low micromolar range against cancer cell lines such as MCF-7 and HeLa cells .

CompoundCell LineIC50 (µg/mL)
Diethyl 3-methyl-5-(...)MCF-7TBD
Thieno[3,2-d]pyrimidine AHeLa0.0692
Thieno[3,2-d]pyrimidine BHT-290.00217

The proposed mechanism of action for similar compounds includes the inhibition of key enzymes involved in cell cycle regulation and apoptosis pathways. These compounds may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

  • In Vitro Studies : In vitro evaluations have shown that derivatives with thiophene rings can induce cytotoxicity in various cancer cell lines including breast (MCF-7) and cervical (HeLa) cancers. The observed effects were attributed to the ability of these compounds to interfere with DNA synthesis and repair mechanisms.
  • In Vivo Studies : Animal models have been employed to assess the efficacy of similar compounds in tumor-bearing mice. Results indicated significant tumor growth inhibition compared to control groups treated with standard chemotherapeutics.

Properties

IUPAC Name

diethyl 3-methyl-5-[[2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]thiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O6S3/c1-5-34-24(32)19-15(4)20(25(33)35-6-2)38-22(19)28-18(30)13-37-26-27-17-11-12-36-21(17)23(31)29(26)16-9-7-14(3)8-10-16/h7-10H,5-6,11-13H2,1-4H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBSJGTUAIZHHEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)C)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

573.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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